![molecular formula C26H56N4O8Si2 B14247657 1-(3-triethoxysilylpropyl)-3-[(1R,2R)-2-(3-triethoxysilylpropylcarbamoylamino)cyclohexyl]urea CAS No. 331850-56-7](/img/structure/B14247657.png)
1-(3-triethoxysilylpropyl)-3-[(1R,2R)-2-(3-triethoxysilylpropylcarbamoylamino)cyclohexyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-triethoxysilylpropyl)-3-[(1R,2R)-2-(3-triethoxysilylpropylcarbamoylamino)cyclohexyl]urea is a complex organosilane compound. Organosilanes are compounds containing carbon-silicon bonds, which are known for their versatility in various chemical applications. This particular compound is characterized by its unique structure, which includes both urea and silane functional groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-triethoxysilylpropyl)-3-[(1R,2R)-2-(3-triethoxysilylpropylcarbamoylamino)cyclohexyl]urea typically involves the reaction of a silane precursor with a urea derivative. The reaction conditions often include:
Solvent: Anhydrous solvents such as toluene or dichloromethane.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Moderate temperatures ranging from 50°C to 100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or continuous reactors: To ensure consistent quality and yield.
Purification steps: Such as distillation or chromatography to remove impurities.
化学反応の分析
Types of Reactions
1-(3-triethoxysilylpropyl)-3-[(1R,2R)-2-(3-triethoxysilylpropylcarbamoylamino)cyclohexyl]urea can undergo various chemical reactions, including:
Hydrolysis: The silane groups can hydrolyze in the presence of water, forming silanols.
Condensation: Silanols can further condense to form siloxane bonds.
Substitution: The urea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases.
Condensation: Catalysts such as acids or bases.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Siloxanes: From condensation reactions.
Substituted ureas: From nucleophilic substitution reactions.
科学的研究の応用
1-(3-triethoxysilylpropyl)-3-[(1R,2R)-2-(3-triethoxysilylpropylcarbamoylamino)cyclohexyl]urea has several applications in scientific research, including:
Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials.
Biology: Potential use in the development of biomaterials and drug delivery systems.
Medicine: Investigated for its potential in creating biocompatible coatings and implants.
Industry: Utilized in the production of advanced composites and coatings.
作用機序
The mechanism of action of 1-(3-triethoxysilylpropyl)-3-[(1R,2R)-2-(3-triethoxysilylpropylcarbamoylamino)cyclohexyl]urea involves:
Molecular Targets: The silane groups target hydroxyl groups on surfaces, forming strong covalent bonds.
Pathways Involved: The hydrolysis and condensation pathways lead to the formation of stable siloxane networks.
類似化合物との比較
Similar Compounds
3-aminopropyltriethoxysilane: Another organosilane with similar applications.
N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: Used in similar coupling and adhesion applications.
Uniqueness
1-(3-triethoxysilylpropyl)-3-[(1R,2R)-2-(3-triethoxysilylpropylcarbamoylamino)cyclohexyl]urea is unique due to its dual functional groups, which provide enhanced reactivity and versatility in various applications.
特性
CAS番号 |
331850-56-7 |
|---|---|
分子式 |
C26H56N4O8Si2 |
分子量 |
608.9 g/mol |
IUPAC名 |
1-(3-triethoxysilylpropyl)-3-[(1R,2R)-2-(3-triethoxysilylpropylcarbamoylamino)cyclohexyl]urea |
InChI |
InChI=1S/C26H56N4O8Si2/c1-7-33-39(34-8-2,35-9-3)21-15-19-27-25(31)29-23-17-13-14-18-24(23)30-26(32)28-20-16-22-40(36-10-4,37-11-5)38-12-6/h23-24H,7-22H2,1-6H3,(H2,27,29,31)(H2,28,30,32)/t23-,24-/m1/s1 |
InChIキー |
HYIZPKBDZIHDEQ-DNQXCXABSA-N |
異性体SMILES |
CCO[Si](CCCNC(=O)N[C@@H]1CCCC[C@H]1NC(=O)NCCC[Si](OCC)(OCC)OCC)(OCC)OCC |
正規SMILES |
CCO[Si](CCCNC(=O)NC1CCCCC1NC(=O)NCCC[Si](OCC)(OCC)OCC)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~1~,N~1~-Dimethyl-N~2~-[2-(methylamino)ethyl]ethane-1,2-diamine](/img/structure/B14247576.png)
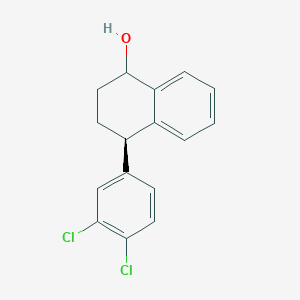
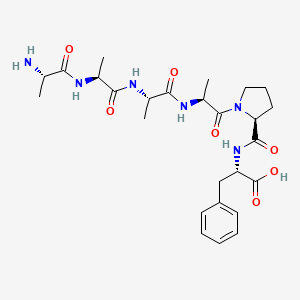
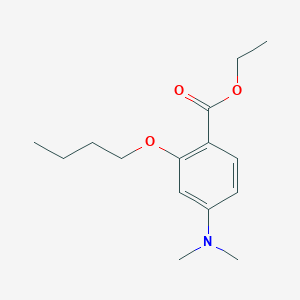
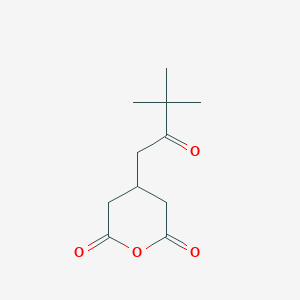
![4,4'-[Naphthalene-1,5-diylbis(oxy)]dibenzoic acid](/img/structure/B14247603.png)
![Bicyclo[7.2.0]undecan-5-one, 10,10-dimethyl-2-methylene-, (1S,9R)-](/img/structure/B14247615.png)
![(2R)-2-{[2,2-Bis(trifluoromethyl)aziridin-1-yl]oxy}propanamide](/img/structure/B14247623.png)

![Silane, trimethyl[(2-pentyl-1-cyclopenten-1-yl)oxy]-](/img/structure/B14247634.png)
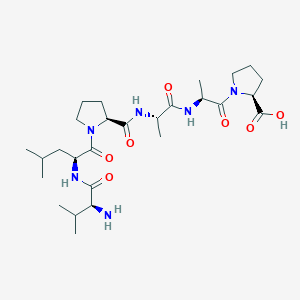
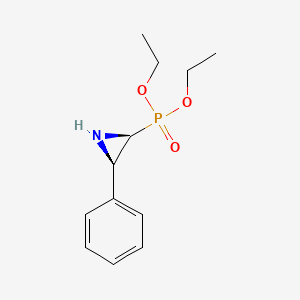
![N~2~-[(4-Methoxyphenyl)carbamoyl]-L-asparagine](/img/structure/B14247670.png)

